3-(Fluorosulfonyl)-4-methylbenzoic acid chemical properties
3-(Fluorosulfonyl)-4-methylbenzoic acid chemical properties
An In-depth Technical Guide to 3-(Fluorosulfonyl)-4-methylbenzoic Acid: A Bifunctional Tool for Covalent Ligand Discovery
Introduction
3-(Fluorosulfonyl)-4-methylbenzoic acid is a specialized bifunctional aromatic compound that has emerged as a valuable building block in the fields of medicinal chemistry and chemical biology. Its structure uniquely combines a carboxylic acid handle with a reactive fluorosulfonyl moiety, positioning it as a key intermediate for the synthesis of targeted covalent inhibitors and sophisticated chemical probes. The carboxylic acid group provides a versatile point for synthetic modification, enabling attachment to larger molecular scaffolds, while the fluorosulfonyl group acts as a precisely targeted electrophilic "warhead" capable of forming stable covalent bonds with nucleophilic residues in proteins. This guide offers a detailed examination of the chemical properties, reactivity, synthesis, and applications of this important reagent, providing researchers and drug development professionals with the technical insights required to effectively leverage its capabilities.
Core Chemical and Physical Properties
The foundational properties of 3-(Fluorosulfonyl)-4-methylbenzoic acid define its identity and handling characteristics. While extensive experimental data is not widely published, its core attributes can be defined through computational predictions and its known molecular structure.
Table 1: Chemical Identifiers and Predicted Properties
| Property | Value | Source |
| Molecular Formula | C₈H₇FO₄S | [1] |
| Molecular Weight | 218.20 g/mol | [1] |
| Monoisotopic Mass | 218.00491 Da | [1] |
| InChIKey | BANDUEHUKCIKIF-UHFFFAOYSA-N | [1] |
| SMILES | CC1=C(C=C(C=C1)C(=O)O)S(=O)(=O)F | [1] |
| Predicted XlogP | 1.6 | [1] |
The structure features a benzoic acid substituted at the 4-position with a methyl group and at the 3-position with a fluorosulfonyl group. This arrangement of functional groups dictates its reactivity and potential applications.
Caption: Chemical structure of 3-(Fluorosulfonyl)-4-methylbenzoic acid.
The Chemistry of the Functional Moieties
The utility of 3-(Fluorosulfonyl)-4-methylbenzoic acid stems from the distinct and orthogonal reactivity of its two primary functional groups. Understanding the behavior of each is crucial for designing synthetic strategies.
The Carboxylic Acid Group
The carboxylic acid moiety (-COOH) is a cornerstone of synthetic chemistry. Its presence on the scaffold imparts several key functionalities:
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Acidity: As a benzoic acid derivative, it is a moderately strong organic acid, allowing for salt formation and manipulation of solubility in aqueous media.
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Synthetic Handle: It is an exceptionally versatile handle for derivatization. Standard coupling reactions (e.g., using EDC, HATU) can be employed to form robust amide bonds with amines, a common strategy for linking the molecule to peptides, proteins, or other small-molecule fragments.
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Esterification: The carboxyl group can be readily converted to an ester, which can serve as a protecting group or as a key linkage in prodrug strategies. The synthesis of 5'-O-(3-(Fluorosulfonyl)-4-methylbenzoyl)adenosine is a prime example of this reactivity[2].
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Reduction: It can be reduced to a primary alcohol, providing an alternative functional group for further synthetic elaboration[3].
The Fluorosulfonyl Group: A Covalent Warhead
The fluorosulfonyl group (-SO₂F) is the molecule's key reactive element, classifying it as an electrophilic fragment. It is a prominent example of a "warhead" used in the design of covalent inhibitors, a class of drugs that form a permanent bond with their biological target.
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Reactivity Mechanism: The sulfur atom of the sulfonyl fluoride is highly electrophilic. It reacts with soft nucleophiles, particularly the side chains of specific amino acid residues found in proteins, such as lysine (amine), tyrosine (phenol), serine (alcohol), and histidine (imidazole). This reaction, known as sulfonylation, displaces the fluoride ion and forms a highly stable sulfonamide or sulfonate ester linkage.
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Advantages in Drug Discovery: Unlike more promiscuous electrophiles, sulfonyl fluorides exhibit a favorable balance of stability and reactivity. They are generally stable in aqueous media but can be "activated" for reaction within the microenvironment of a protein's binding pocket. This controlled reactivity is a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry.
Caption: General mechanism of covalent modification by a sulfonyl fluoride.
Synthesis and Application in a Synthetic Workflow
The true value of 3-(Fluorosulfonyl)-4-methylbenzoic acid is demonstrated in its application as a synthetic intermediate.
Protocol: Synthesis of 5'-O-(3-(Fluorosulfonyl)-4-methylbenzoyl)adenosine
This protocol is based on the derivatization of adenosine as described in the literature, showcasing the utility of the carboxylic acid group for ester formation while preserving the reactive fluorosulfonyl warhead[2]. This experiment serves as a self-validating system, where successful synthesis confirms the orthogonal reactivity of the functional groups.
Objective: To esterify the 5'-hydroxyl group of adenosine with 3-(Fluorosulfonyl)-4-methylbenzoic acid.
Materials:
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3-(Fluorosulfonyl)-4-methylbenzoic acid
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Adenosine
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N,N'-Dicyclohexylcarbodiimide (DCC) or a similar coupling agent
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4-Dimethylaminopyridine (DMAP)
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Anhydrous Dimethylformamide (DMF)
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Ethyl acetate
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Hexanes
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Saturated sodium bicarbonate solution
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Brine
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Anhydrous sodium sulfate
Step-by-Step Methodology:
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Reaction Setup: To a solution of 3-(Fluorosulfonyl)-4-methylbenzoic acid (1.2 equivalents) and adenosine (1.0 equivalent) in anhydrous DMF, add DMAP (0.1 equivalents).
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Initiation: Cool the reaction mixture to 0 °C in an ice bath. Add DCC (1.2 equivalents) portion-wise while stirring.
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Causality Note: The reaction is cooled to control the exothermic reaction of DCC and prevent side reactions. DMAP serves as a nucleophilic catalyst to accelerate the esterification.
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Reaction Progression: Allow the reaction to warm to room temperature and stir overnight under an inert atmosphere (e.g., nitrogen or argon).
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Workup:
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Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.
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Dilute the filtrate with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution (to remove unreacted acid), water, and brine.
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Validation: The bicarbonate wash is a critical step. If the organic layer is still acidic (tested with pH paper), it indicates incomplete removal of the starting acid, and an additional wash is required.
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Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.
Caption: Experimental workflow for the synthesis of a derivatized adenosine.
Analytical Characterization
Proper characterization is essential to confirm the identity and purity of 3-(Fluorosulfonyl)-4-methylbenzoic acid and its derivatives.
Table 2: Expected Analytical Signatures
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 7.5-8.5 ppm range with characteristic splitting patterns.A singlet for the methyl (-CH₃) protons around 2.5 ppm.A broad singlet for the carboxylic acid (-COOH) proton, typically >10 ppm. |
| ¹⁹F NMR | A single sharp resonance corresponding to the fluorosulfonyl (-SO₂F) group. Based on related structures, this may appear around +65 ppm[2]. |
| ¹³C NMR | A resonance for the carbonyl carbon (~165-170 ppm).Multiple resonances in the aromatic region (120-150 ppm).A resonance for the methyl carbon (~20 ppm). |
| IR Spectroscopy | Strong, broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).Strong C=O stretch from the carboxylic acid (~1700 cm⁻¹).Strong, characteristic asymmetric and symmetric S=O stretches from the sulfonyl group (~1370-1400 cm⁻¹ and ~1180-1200 cm⁻¹, respectively). |
| Mass Spectrometry (ESI-) | Expected [M-H]⁻ ion at m/z 216.99763[1]. |
Safety and Handling
As a reactive chemical, 3-(Fluorosulfonyl)-4-methylbenzoic acid requires careful handling to ensure laboratory safety.
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Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves. Operations should be conducted in a certified chemical fume hood[4][5].
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Chemical Hazards: The compound is acidic and may cause skin and eye irritation or damage[6][7]. The fluorosulfonyl group is an active electrophile and should be treated as a potentially harmful alkylating agent. Avoid inhalation of dust and contact with skin and eyes[5].
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Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container to prevent hydrolysis of the fluorosulfonyl group by atmospheric moisture[8].
Conclusion
3-(Fluorosulfonyl)-4-methylbenzoic acid is more than a simple aromatic acid; it is a strategically designed chemical tool. The orthogonal nature of its carboxylic acid handle and its sulfonyl fluoride warhead provides a powerful platform for constructing highly specific covalent probes and inhibitors. Its utility in creating complex molecular architectures, as demonstrated by its role in modifying nucleosides, underscores its importance. For researchers in drug discovery and chemical biology, a thorough understanding of its properties, reactivity, and handling is the first step toward unlocking its full potential in the development of next-generation therapeutics.
References
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Batsanov, A. S. (2007). 3-Fluoro-4-methylbenzoic acid. ResearchGate. Retrieved from [Link]
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PubChemLite. (n.d.). 3-(fluorosulfonyl)-4-methylbenzoic acid (C8H7FO4S). Retrieved from [Link]
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PubChem. (n.d.). 4-Fluoro-3-methylbenzoic acid | C8H7FO2 | CID 242828. Retrieved from [Link]
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Carl ROTH. (2025, March 10). Safety Data Sheet: 3-Methylbenzoic acid. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). Supporting Information – Table of Contents Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry. Retrieved from [Link]
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